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molecular formula C8H7FN2O B1391966 (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1246088-53-8

(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

Cat. No. B1391966
M. Wt: 166.15 g/mol
InChI Key: WTEOTZYPQUTLNZ-UHFFFAOYSA-N
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Patent
US08785429B2

Procedure details

To an oven-dried 200 mL round bottom flask equipped for stirring was added methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (2.4 g, 12.36 mmol) under nitrogen. THF (100 mL) was added and the colorless solution was cooled to 0° C. Lithium aluminum hydride (27.2 mL, 27.2 mmol) was added and the solution was stirred at 0° C. for 3 h. The reaction was quenched with EtOAc (100 mL); brine (100 mL) was added, and the aqueous phase was extracted three times with EtOAc. The organics were dried over Na2SO4 and concentrated to afford the title compound as a yellow fine powder (2.01 g, 98%). 1H NMR (400 MHz, CD3OD) δ 4.96 (d, J=1.26 Hz, 2 H) 6.72 (d, J=3.54 Hz, 1 H) 7.44 (d, J=3.54 Hz, 1 H) 8.06 (d, J=2.78 Hz, 1 H). [M+H] calc'd for C8H7FN2O, 167; found, 167.5.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[N:6][C:5]2[NH:8][CH:9]=[CH:10][C:4]=2[C:3]=1[C:11](OC)=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:1][C:2]1[C:3]([CH2:11][OH:12])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC1=C(C2=C(N=C1)NC=C2)C(=O)OC
Step Two
Name
Quantity
27.2 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
for stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried 200 mL round bottom flask equipped
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with EtOAc (100 mL)
ADDITION
Type
ADDITION
Details
brine (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C(=NC1)NC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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